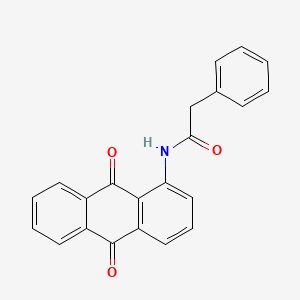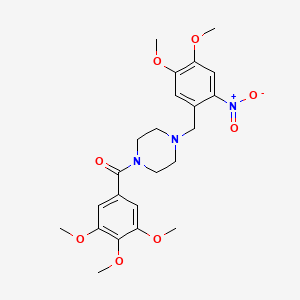
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. DAAO inhibitor is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO), which plays a crucial role in the metabolism of D-amino acids.
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor works by inhibiting the activity of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide, which is responsible for the degradation of D-amino acids such as D-serine. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which acts as a co-agonist of the NMDA receptor. The increased levels of D-serine enhance the activity of the NMDA receptor, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has been shown to have a range of biochemical and physiological effects. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is its specificity for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide does not affect the activity of other enzymes involved in amino acid metabolism. However, one of the limitations of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor. One potential direction is the development of more potent and selective inhibitors of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide. Another direction is the investigation of the therapeutic potential of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor in other diseases such as depression and anxiety disorders. Additionally, the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor as a tool to study the role of D-serine in synaptic plasticity and learning and memory could provide valuable insights into the mechanisms underlying these processes.
Conclusion
In conclusion, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has also been shown to have anti-tumor effects in various cancer cell lines. While there are some limitations to its use in lab experiments, the future directions for research on N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor are promising and could lead to the development of new therapies for a range of diseases.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor involves the reaction of 9,10-anthraquinone with 2-phenylacetic acid in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and cancer. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. The increased levels of D-serine have been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-19(13-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIBMHAGJRLWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385594 | |
| Record name | Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
CAS RN |
65796-96-5 | |
| Record name | Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4987495.png)

![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)


![4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
![3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B4987517.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4987522.png)
![4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4987529.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987537.png)

![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4987555.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)